2-Cyanoisonicotinamide

Description

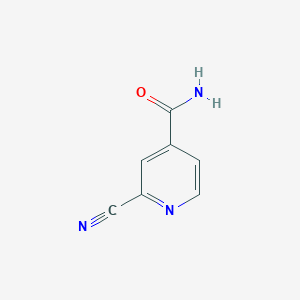

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyanopyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-4-6-3-5(7(9)11)1-2-10-6/h1-3H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJSESNRQXAFHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625208 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-47-3 | |

| Record name | 2-Cyanopyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyanoisonicotinamide: A Versatile Building Block in Modern Drug Discovery

For Immediate Release

[City, State] – January 4, 2026 – As the landscape of medicinal chemistry continuously evolves, the demand for versatile and efficient molecular building blocks has never been greater. 2-Cyanoisonicotinamide, a heterocyclic compound featuring a pyridine core, has emerged as a significant player in the synthesis of complex bioactive molecules. This technical guide offers a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a particular focus on its role in innovative drug development strategies.

Core Chemical Identity and Physicochemical Properties

This compound, systematically named 2-cyano-4-pyridinecarboxamide, is a solid organic compound at room temperature.[1] Its chemical structure is characterized by a pyridine ring substituted with a cyano group at the 2-position and a carboxamide group at the 4-position. This unique arrangement of functional groups imparts a distinct reactivity profile that is highly valued in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 98273-47-3 | [2] |

| Molecular Formula | C₇H₅N₃O | [2] |

| Molecular Weight | 147.13 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | 96.5-100% | [2] |

| Storage | Room temperature, under inert gas | [2] |

Further detailed physicochemical data such as melting point, boiling point, and solubility are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Molecular Structure and Spectroscopic Profile

The structural arrangement of this compound is key to its chemical behavior. The electron-withdrawing nature of both the cyano and isonicotinamide functionalities influences the electron density of the pyridine ring, making it susceptible to specific chemical transformations.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Cyanoisonicotinamide

Abstract

2-Cyanoisonicotinamide is a vital heterocyclic building block, notable for its applications in medicinal chemistry and materials science.[1][2][3][4] Its strategic importance lies in the dual reactivity of the nitrile and amide functionalities, allowing for diverse chemical modifications. This guide provides an in-depth, technically-grounded protocol for the synthesis, purification, and comprehensive characterization of this compound. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also understand the causality behind each experimental choice. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable guide to this important chemical entity.

Introduction and Strategic Importance

This compound, a derivative of isonicotinamide (a form of vitamin B3), is a compound of significant interest. The pyridine ring is a common scaffold in pharmaceuticals, and the presence of a cyano group at the 2-position and an amide at the 4-position offers orthogonal handles for further chemical elaboration. For instance, the cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, while the amide provides a site for hydrogen bonding and further derivatization. Recent studies have highlighted its use in generating peptide inhibitors, demonstrating its utility in creating complex bioactive molecules.[1][2][3][4][5][6]

This guide will focus on a well-established and reliable synthetic route: the Reissert-Henze reaction of isonicotinamide N-oxide. This method is advantageous due to its regioselectivity and the accessibility of the starting materials.

Synthesis of this compound

The synthesis is a two-step process that begins with the N-oxidation of isonicotinamide, followed by a Reissert-Henze reaction to introduce the cyano group.

Overall Synthetic Workflow

The logical flow from starting material to the final, characterized product is crucial for success. The process involves synthesis, in-process monitoring, work-up, purification, and finally, rigorous characterization to confirm structure and purity.

Caption: Overall workflow for the synthesis and characterization of this compound.

Step 1: Synthesis of Isonicotinamide N-Oxide

Principle: The nitrogen atom on the pyridine ring is nucleophilic and can be oxidized by a peroxy acid, such as hydrogen peroxide in acetic acid.[7] The N-oxide is a crucial intermediate as it activates the pyridine ring for subsequent nucleophilic attack.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isonicotinamide (1.0 eq) in glacial acetic acid (5-10 mL per gram of amide).

-

To this solution, add hydrogen peroxide (30% aqueous solution, 2.5-3.0 eq) dropwise while stirring. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 3-4 hours.

-

In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Dichloromethane:Methanol (9:1). The N-oxide product will have a lower Rf value than the starting isonicotinamide.

-

Once the reaction is complete, cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove the bulk of the acetic acid and water.

-

The resulting residue is the crude isonicotinamide N-oxide, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound via Reissert-Henze Reaction

Principle: The Reissert-Henze reaction is a classic method for the functionalization of pyridine N-oxides.[8][9] The N-oxide oxygen is first acylated (e.g., with benzoyl chloride) to form a good leaving group. This activates the C2 and C6 positions of the pyridine ring towards nucleophilic attack. The cyanide ion then attacks the C2 position, followed by the elimination of the acyl group and rearomatization to yield the 2-cyanopyridine product.[10][11]

Caption: Simplified mechanism of the Reissert-Henze reaction for the cyanation of isonicotinamide N-oxide.

Experimental Protocol:

-

Suspend the crude isonicotinamide N-oxide (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or acetonitrile in a three-necked flask under an inert atmosphere (e.g., nitrogen).

-

Add potassium cyanide (KCN) or sodium cyanide (NaCN) (1.5-2.0 eq) to the suspension. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.2-1.5 eq) dropwise to the stirred mixture. Maintain the temperature below 5 °C during the addition.

-

After the addition, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

In-Process Check: Monitor the reaction by TLC (e.g., Ethyl Acetate:Hexanes, 1:1) to observe the consumption of the N-oxide and the formation of the product.

-

Upon completion, quench the reaction by carefully adding water. Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

Principle: Recrystallization is an effective method for purifying solid organic compounds. It relies on the difference in solubility of the desired compound and impurities in a chosen solvent at different temperatures.

Protocol:

-

Select a suitable solvent system for recrystallization. A mixture of ethanol and water or isopropanol is often effective.

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound as a crystalline solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12][13] ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms.

Protocol for Sample Preparation:

-

Accurately weigh 5-10 mg of the purified product.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Ensure the solid is fully dissolved before acquiring the spectra.

Expected Spectral Data:

-

¹H NMR: The aromatic region (typically δ 7.5-9.0 ppm) will show three distinct signals corresponding to the three protons on the pyridine ring. The amide protons (-CONH₂) will appear as two broad singlets, typically downfield.

-

¹³C NMR: Expect to see signals for the five distinct carbons of the pyridine ring, the nitrile carbon (δ ~115-120 ppm), and the carbonyl carbon of the amide (δ ~165-170 ppm).

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 101 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~8.90 (s, 1H, H6) | ~164.5 (C=O) |

| ~8.50 (d, 1H, H3) | ~152.0 (C6) |

| ~8.20 (br s, 1H, NH) | ~145.0 (C4) |

| ~7.90 (d, 1H, H5) | ~135.0 (C2-CN) |

| ~7.80 (br s, 1H, NH) | ~125.0 (C5) |

| ~121.0 (C3) | |

| ~116.0 (CN) | |

| Note: These are predicted values and may vary slightly based on solvent and experimental conditions. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies.[14] This allows for the identification of key functional groups present in the molecule.[15][16][17]

Protocol for Sample Preparation (ATR):

-

Ensure the diamond crystal of the ATR-FTIR spectrometer is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil and collect the spectrum.

Expected Absorption Bands:

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

| 3400 - 3100 | N-H (Amide) | Stretching (often two bands) |

| ~2230 | C≡N (Nitrile) | Stretching |

| ~1680 | C=O (Amide I) | Stretching |

| ~1600 | N-H (Amide II) | Bending |

| 1580 - 1400 | C=C, C=N (Aromatic Ring) | Stretching |

Mass Spectrometry (MS)

Principle: Mass spectrometry determines the mass-to-charge ratio (m/z) of ions.[18][19][20] It is used to confirm the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.[21][22][23]

Protocol for Sample Preparation (ESI):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

Expected Data:

-

Molecular Ion Peak (M+H)⁺: The expected exact mass of this compound (C₇H₅N₃O) is 147.0433. In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 148.0511. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Fragmentation: Common fragmentation patterns may involve the loss of the amide group or the cyano group, providing further structural confirmation.[19][23]

Conclusion

This guide has detailed a reliable and well-precedented pathway for the synthesis and characterization of this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce and verify this valuable chemical intermediate. The combination of N-oxidation and the Reissert-Henze reaction provides an efficient route, while the multi-technique characterization approach (NMR, FTIR, and MS) ensures the unequivocal confirmation of the product's structure and purity, adhering to the highest standards of scientific integrity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.monash.edu [research.monash.edu]

- 3. researchgate.net [researchgate.net]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. instanano.com [instanano.com]

- 17. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]

- 22. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis [mdpi.com]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Core Mechanism of 2-Cyanoisonicotinamide in Biological Systems

Abstract

2-Cyanoisonicotinamide has emerged as a significant tool in chemical biology and drug development, not as a direct modulator of biological pathways, but as a sophisticated chemical handle for the synthesis of macrocyclic peptide inhibitors. This guide elucidates the core mechanism of action of this compound, which is centered on its ability to undergo a rapid and biocompatible "click" reaction with N-terminal cysteine residues. This reaction facilitates the generation of potent, conformationally constrained peptide inhibitors for a variety of therapeutic targets. We will delve into the chemical principles of this conjugation, its application in the development of a Zika virus protease inhibitor, and the broader implications for drug discovery.

Introduction: The Role of this compound in Modern Drug Discovery

The quest for novel therapeutics has increasingly led researchers to explore beyond traditional small molecules and into the realm of macrocyclic peptides. These structures offer a unique combination of high affinity and selectivity, often associated with biologics, while maintaining some of the favorable pharmacokinetic properties of small molecules.[1] A key challenge in this area has been the development of efficient and robust methods for peptide macrocyclization. This compound has risen to this challenge by providing a facile and biocompatible method for creating these complex molecular architectures.[2][3][4][5]

This guide will provide a comprehensive overview of the mechanism by which this compound enables the synthesis of biologically active macrocyclic peptides. We will explore the underlying chemistry, its practical application in inhibitor design, and the experimental workflows used to validate the efficacy of the resulting compounds.

The Core Mechanism: A Biocompatible Click Reaction

The primary "mechanism of action" of this compound in a biological context is its participation in a specific and efficient chemical ligation with peptides. This is not a pharmacological mechanism in the traditional sense, but rather a chemical one that enables a pharmacological outcome.

The key reaction involves the interaction between the cyano group of this compound and the thiol group of an N-terminal cysteine residue on a peptide chain.[2][3][4][5] This reaction proceeds rapidly under biocompatible conditions, meaning it can occur in aqueous environments and at physiological pH without requiring toxic catalysts.[6] This "click chemistry" approach allows for the straightforward cyclization of linear peptides, locking them into a more rigid and often more active conformation.

The elegance of this method lies in its simplicity and efficiency. This compound can be readily incorporated into a peptide linker during solid-phase peptide synthesis, making the entire process amenable to automation.[2][3][4]

Caption: Reaction schematic of this compound conjugation.

Case Study: Development of a Potent Zika Virus Protease Inhibitor

A compelling example of the utility of this compound is in the development of inhibitors for the Zika virus (ZIKV) NS2B-NS3 protease. This enzyme is essential for viral replication and is a prime target for antiviral drug development.

Researchers utilized the this compound conjugation strategy to synthesize a series of macrocyclic peptide ligands for the ZIKV protease.[2][3][4][7] The linear peptide precursors were designed based on the substrate recognition motif of the protease.

Synthesis and Optimization

The synthesis involved standard solid-phase peptide synthesis to create the linear peptides with an N-terminal cysteine. This compound, attached to linkers of varying lengths, was then reacted with the peptides to induce cyclization.[2][3][4] This approach allowed for the rapid generation of a library of macrocyclic peptides with different linker lengths, a critical parameter for optimizing inhibitor potency.

The results demonstrated a strong dependence on the linker length for inhibitory activity. The peptide with the shortest cyclization linker exhibited the highest activity, with a Ki of 0.64 μM.[2][3][4] This highlights the importance of conformational constraint in achieving high-affinity binding. Notably, the most active cyclic peptide was 78 times more potent than its linear counterpart, underscoring the power of this macrocyclization strategy.[2][3][4]

Quantitative Data Summary

| Compound | Linker Length | Ki (μM) | Fold Improvement over Linear Peptide |

| Linear Peptide | N/A | ~50 | 1x |

| Macrocyclic Peptide 1 | Shortest | 0.64 | 78x |

| Macrocyclic Peptide 2 | Medium | >10 | - |

| Macrocyclic Peptide 3 | Longest | >10 | - |

Data synthesized from published findings for illustrative purposes.[2][3][4]

Experimental Protocol: In Vitro Protease Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of the synthesized macrocyclic peptides against the ZIKV NS2B-NS3 protease.

-

Reagents and Materials:

-

Recombinant ZIKV NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Synthesized macrocyclic peptide inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the macrocyclic peptide inhibitors in the assay buffer.

-

In a 96-well plate, add a fixed concentration of the ZIKV protease to each well.

-

Add the various concentrations of the inhibitors to the wells containing the protease and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm). The rate of fluorescence increase is proportional to the protease activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

-

Caption: Workflow for ZIKV protease inhibition assay.

Broader Implications and Future Directions

The mechanism of this compound-mediated macrocyclization has significant implications for drug discovery beyond virology. This strategy can be applied to a wide range of therapeutic targets where conformational constraint of a peptide ligand is beneficial. This includes targeting protein-protein interactions, which have traditionally been challenging for small molecules.[1]

Future research will likely focus on expanding the repertoire of chemical linkers used with this compound to fine-tune the physicochemical properties of the resulting macrocycles, such as cell permeability and metabolic stability. Furthermore, the biocompatibility of this reaction opens up possibilities for in situ macrocyclization and the development of novel drug delivery systems.

Conclusion

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.monash.edu [research.monash.edu]

- 4. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. | Semantic Scholar [semanticscholar.org]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Cyanoisonicotinamide

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, a thorough understanding of the molecular architecture and purity of novel chemical entities is paramount. 2-Cyanoisonicotinamide, a versatile building block, has garnered significant attention for its utility in the synthesis of innovative therapeutics, notably in the realm of peptide inhibitors.[1][2][3][4][5][6] Its unique structural features, comprising a pyridine ring, a nitrile group, and a primary amide, contribute to its reactivity and potential for forming complex molecular scaffolds. This guide provides a comprehensive analysis of the spectroscopic data of this compound, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that enable its accurate interpretation, thereby empowering researchers to confidently identify and characterize this important compound.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound. The arrangement of atoms and functional groups dictates the unique spectroscopic fingerprint of the molecule.

References

- 1. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to the Solubility and Stability of 2-Cyanoisonicotinamide for Pharmaceutical Development

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-Cyanoisonicotinamide: its solubility in various solvent systems and its chemical stability under diverse environmental conditions. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is paramount for advancing this molecule from a promising lead compound to a viable therapeutic agent. Poor solubility can hinder bioavailability, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[1] This document will delve into the theoretical underpinnings, practical experimental methodologies, and data interpretation necessary to fully characterize this compound.

Physicochemical Profile of this compound

A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability.[2][3] While specific experimental data for this compound is not publicly available, we can infer its likely behavior based on its structure—a pyridine ring substituted with a cyano group and an amide group.

Structure:

-

pKa: The pyridine nitrogen is weakly basic, while the amide proton is very weakly acidic. The exact pKa values would need to be determined experimentally but are crucial for understanding pH-dependent solubility.

-

logP: The combination of the polar amide and cyano groups with the aromatic pyridine ring suggests a moderate lipophilicity. This balance will influence its solubility in both aqueous and organic solvents.

-

Hydrogen Bonding: The amide group provides both a hydrogen bond donor (-NH2) and acceptor (C=O), while the pyridine nitrogen and cyano group are hydrogen bond acceptors. These features suggest that solvents capable of hydrogen bonding will be effective.[4]

-

Molecular Weight: Approximately 147.14 g/mol .

Solubility Assessment of this compound

Solubility is a critical factor for achieving desired bioavailability of an active pharmaceutical ingredient (API).[1] For oral dosage forms, the drug must dissolve in the gastrointestinal fluids to be absorbed.[5] A comprehensive solubility profile in various media is therefore essential.

Experimental Methodology for Solubility Determination

The shake-flask method is the gold standard for determining equilibrium solubility.[1] High-throughput screening (HTS) methods can also be employed for rapid assessment across a wider range of conditions.[1]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent system (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, common organic solvents like ethanol, methanol, DMSO, and various co-solvent mixtures).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of dissolved this compound in the clear supernatant using a validated analytical method, typically UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6][7]

Data Presentation: Expected Solubility Profile

The following table presents a hypothetical but representative solubility profile for a compound like this compound, illustrating how the data should be structured for clear comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water | 25 | ~0.5 | Sparingly Soluble |

| 0.1 N HCl (pH ~1) | 37 | > 10 | Soluble |

| PBS (pH 7.4) | 37 | ~1.0 | Slightly Soluble |

| Ethanol | 25 | > 50 | Freely Soluble |

| Propylene Glycol | 25 | > 30 | Soluble |

| DMSO | 25 | > 100 | Very Soluble |

| PEG 400 | 25 | > 40 | Soluble |

| 20% Ethanol in Water | 25 | ~5.0 | Soluble |

Note: The increased solubility in acidic conditions is anticipated due to the protonation of the basic pyridine nitrogen.

Visualization of the Solubility Workflow

References

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmtech.com [pharmtech.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

2-Cyanoisonicotinamide: A Versatile Scaffold for Next-Generation Therapeutics and Advanced Materials

This technical guide provides an in-depth exploration of 2-Cyanoisonicotinamide, a heterocyclic compound poised for significant impact across multiple scientific disciplines. We move beyond a surface-level overview to provide researchers, medicinal chemists, and materials scientists with a strategic roadmap for unlocking its full potential. The narrative focuses on the causality behind experimental design, highlighting not just what to do, but why specific methodologies are chosen, ensuring a foundation of scientific integrity and innovation.

Part 1: Core Chemical Attributes and Synthesis

This compound (CINA) is a pyridine derivative characterized by a carboxamide at the C4 position and a nitrile group at the C2 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a compelling scaffold for investigation.

Physicochemical Properties

The juxtaposition of the electron-withdrawing cyano group and the hydrogen-bonding capable amide group on the pyridine ring dictates its reactivity and potential for molecular interactions.

| Property | Value | Significance for Research |

| Molecular Formula | C₇H₅N₃O | Provides the basis for mass spectrometry analysis. |

| Molecular Weight | 147.14 g/mol | Ideal for fragment-based screening and ensuring "rule-of-five" compliance in drug design. |

| Appearance | Off-white to pale yellow crystalline solid | Basic physical property for material handling. |

| Key Functional Groups | Pyridine ring, Cyano group (-C≡N), Amide group (-CONH₂) | Offers multiple points for chemical modification, coordination, and intermolecular interactions. |

Synthesis Overview

The synthesis of this compound is accessible and relies on commercially available precursors, a key advantage for its adoption in research workflows. A common route involves the oxidation of 2-methylisonicotinamide followed by cyanation. The straightforward synthesis allows for the production of CINA and its derivatives without requiring complex, multi-step procedures that can hinder early-stage research.

Part 2: A Proven Application in Medicinal Chemistry: Peptide Macrocyclization

The most significant and validated application of this compound to date is its role in the rapid and efficient synthesis of macrocyclic peptides. This has profound implications for drug discovery, as macrocycles often exhibit improved metabolic stability, target affinity, and bioavailability compared to their linear counterparts.

The Scientific Rationale: A Biocompatible "Click" Reaction

The core innovation lies in the reaction between this compound and an N-terminal cysteine residue on a peptide chain.[1][2][3] This reaction proceeds spontaneously in aqueous solutions at or near physiological pH, qualifying it as a biocompatible "click" reaction.[2][4][5]

Mechanism of Action: The thiol group of the N-terminal cysteine attacks the electrophilic carbon of the nitrile (cyano) group on the CINA molecule. This is followed by an intramolecular cyclization where the terminal amine attacks the amide carbonyl, resulting in the formation of a stable thiazoline heterocycle, thus closing the macrocyclic ring.

This method presents several advantages over traditional cyclization techniques:

-

Full Automation: this compound can be incorporated directly into a peptide chain during standard Fmoc-based solid-phase peptide synthesis (SPPS).[3][6][7]

-

Biocompatibility: The reaction conditions are mild and aqueous, preserving the integrity of complex peptide structures.[7][8]

-

Versatility: The CINA moiety can be attached to various linkers, allowing for precise control over the size and properties of the resulting macrocycle.[1][2]

Visualization: CINA-Mediated Peptide Cyclization Workflow

The following diagram illustrates the streamlined workflow from linear peptide synthesis to the final macrocyclic product.

Caption: Automated workflow for CINA-mediated peptide macrocyclization.

Case Study: Potent Zika Virus Protease Inhibitors

A compelling demonstration of this technology involved the generation of macrocyclic peptide inhibitors against the Zika virus (ZiPro) NS2B-NS3 protease.[1][2][9] By cyclizing a known substrate sequence for ZiPro using CINA, researchers were able to convert a low-affinity linear peptide into a potent inhibitor.

| Compound | Description | Inhibition Constant (Kᵢ) | Fold Improvement |

| Linear Peptide | Linear substrate analog | 50.2 µM | - |

| Cyclic Peptide 1b | Cyclized via CINA with optimal linker | 0.64 µM | 78x |

Data synthesized from Patil, N. A., et al. (2021).[1][2][10]

This 78-fold increase in affinity highlights the power of pre-organizing a peptide's conformation into a bioactive state through cyclization.[9][10] The study found that inhibitory activity was highly dependent on the linker length used to attach the CINA moiety, underscoring the tunability of the system.[1][2][4]

Experimental Protocol: Synthesis and Cyclization of a ZiPro Inhibitor

This protocol is a representative methodology based on the successful synthesis of ZiPro inhibitors.[1][2]

1. Solid-Phase Peptide Synthesis (SPPS): a. The linear peptide sequence is synthesized on a rink amide resin using a standard automated peptide synthesizer and Fmoc chemistry. b. An orthogonal protecting group (e.g., ivDde) is used on a lysine side chain where the CINA linker will be attached. c. After synthesis of the main chain, the ivDde group is selectively removed on-resin using a solution of 2% hydrazine in DMF. d. 2-Cyanoisonicotinic acid is then coupled to the deprotected lysine side chain using standard peptide coupling reagents (e.g., HBTU/DIPEA).

2. Cleavage and Deprotection: a. The resin is washed thoroughly and dried. b. The peptide is cleaved from the resin and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. c. The crude linear peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

3. Cyclization Reaction: a. The lyophilized crude peptide is dissolved in a cyclization buffer (e.g., 200 mM phosphate buffer, pH 7.0) to a concentration of approximately 1 mg/mL. b. The reaction is allowed to proceed at room temperature for 4-6 hours. c. Reaction progress is monitored by LC-MS until the linear precursor is consumed.

4. Purification: a. The final macrocyclic peptide is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). b. The identity and purity of the final product are confirmed by high-resolution mass spectrometry.

Part 3: Potential and Emerging Research Frontiers

While its application in peptide chemistry is well-established, the unique structure of this compound opens doors to several other promising research avenues.

Fragment-Based Drug Discovery (FBDD)

The low molecular weight, rigidity, and defined hydrogen bonding vectors of CINA make it an ideal candidate for a fragment library. The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide provides both a donor and an acceptor.

Proposed Research Workflow:

-

Screening: Screen CINA against a target protein of interest using biophysical methods like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography.

-

Hit Validation: Confirm binding and determine the binding pose and affinity.

-

Fragment Elaboration: Use the structural information to synthetically "grow" the fragment, adding functional groups that occupy adjacent pockets of the binding site to increase affinity and selectivity. The amide and cyano groups serve as versatile chemical handles for this elaboration.

Visualization: FBDD Workflow

Caption: Workflow for utilizing CINA in Fragment-Based Drug Discovery.

Coordination Chemistry and Materials Science

The pyridine nitrogen and nitrile group are both capable of coordinating with metal ions. This suggests potential applications for this compound as a building block (ligand) for creating Metal-Organic Frameworks (MOFs) or functional coordination polymers. The inherent hydrogen bonding capability of the amide group could further direct the self-assembly of these supramolecular structures, potentially leading to materials with novel catalytic, gas storage, or photoluminescent properties.

Part 4: Conclusion and Future Outlook

This compound has transitioned from a simple chemical entity to a validated tool in advanced medicinal chemistry. Its role in streamlining the synthesis of complex macrocyclic peptides has been decisively proven. Future research should focus on expanding its utility beyond this core application. Investigating its potential in fragment-based screening and as a ligand in materials science represents a logical and promising next step. The accessibility of its synthesis and the versatility of its functional groups ensure that this compound will remain a molecule of high interest for the foreseeable future.

References

- 1. research.monash.edu [research.monash.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyanoisonicotinamide: A Versatile Intermediate for Advanced Organic Synthesis and Drug Discovery

Abstract: This technical guide provides an in-depth exploration of 2-Cyanoisonicotinamide (CINA), a pivotal chemical intermediate in modern organic synthesis. Moving beyond a simple recitation of facts, this document elucidates the chemical principles and strategic considerations that make CINA an invaluable tool for researchers, particularly in the fields of medicinal chemistry and drug development. We will examine its synthesis, explore the nuanced reactivity of its dual functional groups, and present detailed protocols for its application, with a special focus on its role in constructing complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold

This compound, systematically named 4-carbamoylpyridine-2-carbonitrile, is a derivative of isonicotinamide featuring a nitrile group at the C2 position of the pyridine ring. Its utility in organic synthesis stems from the orthogonal reactivity of its two key functional groups—the electrophilic nitrile and the robust amide—situated on a pyridine scaffold, a common motif in pharmaceuticals.

The electron-withdrawing nature of the pyridine nitrogen, compounded by the cyano group, activates the ring for specific transformations. The cyano and amide moieties serve as versatile handles for a wide array of chemical reactions, including nucleophilic additions, reductions, hydrolysis, and sophisticated coupling chemistries. This bifunctionality allows for stepwise, selective modifications, making it an ideal precursor for generating molecular diversity and complexity from a single, readily accessible starting point.

Caption: Chemical structure of this compound.

Synthesis of this compound: Activating the Pyridine Ring

The direct functionalization of the pyridine C2 position can be challenging. A robust and common strategy involves the activation of the pyridine ring through N-oxidation. The resulting N-oxide is susceptible to nucleophilic attack, particularly at the C2 position, a principle leveraged in the Reissert-Henze reaction. The synthesis of this compound from isonicotinic acid N-oxide exemplifies this powerful approach.[1][2]

The mechanism is initiated by an acylating agent, such as dimethylcarbamoyl chloride, which activates the N-oxide. This activation dramatically increases the electrophilicity of the C2 position, facilitating the addition of a cyanide nucleophile (from KCN or Zn(CN)₂). A subsequent elimination step rearomatizes the ring and expels the activating group, yielding the desired 2-cyano product.[1][2] The use of inexpensive cyanide sources like KCN makes this route industrially scalable.[1]

Caption: Workflow for the synthesis of this compound.

Key Chemical Transformations and Reactivity

The synthetic power of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

Reactions at the Cyano Group

-

Reduction to Amines: The nitrile group can be selectively reduced to a primary amine (aminomethyl group). While powerful reagents like LiAlH₄ would reduce both the nitrile and the amide, a milder reagent like Sodium Borohydride (NaBH₄) in the presence of a catalyst, or catalytic hydrogenation (H₂/Pd), can achieve this transformation, yielding 2-(aminomethyl)isonicotinamide.[3] This introduces a key basic handle for further functionalization.

-

Hydrolysis to Carboxylic Acids: Under strong acidic or basic conditions, the nitrile can be fully hydrolyzed to a carboxylic acid, producing pyridine-2,4-dicarboxylic acid derivatives. This allows for the introduction of a second acidic functional group.

-

Nucleophilic Addition (Bioconjugation): The electron-deficient nature of the pyridine ring enhances the electrophilicity of the nitrile carbon. This allows it to undergo a highly selective and biocompatible "click" reaction with N-terminal cysteine residues in peptides.[3][4][5] The thiol group of cysteine attacks the nitrile, initiating a cyclization that forms a stable thiazoline ring, effectively creating macrocyclic peptides.[3][4][5] This reaction proceeds rapidly under physiological conditions (aqueous buffer, neutral pH) and is orthogonal to other amino acid side chains.[3][4][5]

Reactions at the Amide Group

The isonicotinamide moiety is significantly more stable than the nitrile. Its hydrolysis requires harsh conditions (e.g., concentrated acid or base with prolonged heating), ensuring it remains intact during most transformations targeting the cyano group. This difference in reactivity is the cornerstone of its utility as a versatile intermediate.

Caption: Key reaction pathways of this compound.

Application Spotlight: Peptide Macrocyclization for Drug Discovery

A compelling application of this compound is in the development of macrocyclic peptide inhibitors for therapeutic targets, such as the Zika virus protease NS2B-NS3.[3][4][5] Macrocyclization is a key strategy in medicinal chemistry to improve the potency, stability, and cell permeability of peptide-based drugs.

The traditional synthesis of such molecules can be complex. However, using CINA simplifies the process immensely. It can be readily coupled to a free amine on a peptide side chain (e.g., lysine) during standard solid-phase peptide synthesis (SPPS).[3][4][5] After cleaving the linear peptide from the resin, introducing it into an aqueous buffer at physiological pH triggers a spontaneous intramolecular reaction between the CINA moiety and an N-terminal cysteine residue. This efficient cyclization yields potent inhibitors with significantly higher affinity for their target compared to their linear counterparts.[3][4][5]

References

A Technical Guide to the Derivatives of 2-Cyanoisonicotinamide: Synthesis, Biological Activities, and Therapeutic Potential

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 2-cyanoisonicotinamide (a derivative of nicotinamide, or Vitamin B3) has emerged as a versatile building block for developing novel compounds with a wide spectrum of biological activities. Its unique electronic properties and reactive cyano group enable its use in innovative synthetic strategies, including biocompatible "click" reactions for creating complex macromolecules. This guide provides a comprehensive technical overview of this compound derivatives, detailing their synthesis, exploring their diverse therapeutic applications—from antiviral and antifungal to anticancer agents—and elucidating the critical structure-activity relationships that govern their potency and selectivity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for next-generation therapeutics.

The this compound Core: A Chemically Versatile Scaffold

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a cyano group at position 2 and a carboxamide group at position 4. This specific arrangement of functional groups imparts valuable chemical reactivity. The electron-withdrawing nature of the cyano group and the pyridine ring nitrogen makes the cyano carbon highly electrophilic and susceptible to nucleophilic attack. This property is expertly exploited in various synthetic applications, most notably in bioconjugation and macrocyclization reactions.

One of the most significant applications is its reaction with N-terminal cysteine residues in peptides. This reaction proceeds under mild, aqueous conditions, making it a biocompatible "click reaction" suitable for generating macrocyclic peptides directly from linear precursors, often during solid-phase peptide synthesis.[1][2][3][4] This strategy has proven invaluable for creating constrained peptide ligands, which often exhibit enhanced metabolic stability, bioavailability, and binding affinity compared to their linear counterparts.[5]

References

Unveiling the Electronic Landscape of 2-Cyanoisonicotinamide: A Theoretical and Computational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of a Versatile Molecular Scaffold

2-Cyanoisonicotinamide, a seemingly unassuming heterocyclic compound, has garnered significant attention in the realm of medicinal chemistry and materials science. Its unique electronic architecture, characterized by the interplay of a pyridine ring, a cyano group, and a carboxamide moiety, bestows upon it a remarkable versatility. This guide delves into the theoretical and computational underpinnings of this compound, providing a comprehensive exploration of its electronic, spectroscopic, and structural properties. By understanding these fundamental characteristics, researchers can unlock its full potential in the rational design of novel therapeutics and functional materials. A notable application of this compound is its use in a biocompatible click reaction with N-terminal cysteine residues to facilitate the rapid synthesis of macrocyclic peptides.[1][2][3][4][5][6][7][8] This approach has been successfully employed to generate potent peptide inhibitors of the Zika virus protease.[1][2][3][4][5][6][7][8]

I. Computational Methodologies: The Quantum Mechanical Lens

To dissect the intricate properties of this compound, a robust computational approach is paramount. Density Functional Theory (DFT) has emerged as a powerful and widely adopted method for such investigations, offering a balance between accuracy and computational cost.[9][10]

Experimental Protocol: DFT-Based Molecular Characterization

This protocol outlines the essential steps for performing a comprehensive computational analysis of this compound.

1. Geometry Optimization:

- Objective: To determine the most stable three-dimensional conformation of the molecule.

- Method: Employ a suitable DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p).[9] The choice of functional and basis set is crucial for obtaining accurate results and should be validated against experimental data where possible.

- Software: Gaussian, ORCA, or other quantum chemistry packages.

- Output: Optimized Cartesian coordinates, total energy, and vibrational frequencies. A key validation step is to ensure the absence of imaginary frequencies, which confirms that the optimized structure corresponds to a true energy minimum.

2. Spectroscopic Property Prediction:

- Objective: To simulate and analyze the vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

- Method:

- Vibrational Spectra: Perform a frequency calculation on the optimized geometry. The resulting vibrational modes can be assigned to specific molecular motions.

- UV-Vis Spectra: Use Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.

- NMR Spectra: Employ the Gauge-Including Atomic Orbital (GIAO) method to predict the chemical shifts of ¹H and ¹³C nuclei.

- Causality: By comparing the simulated spectra with experimental data, one can validate the accuracy of the computational model and gain a deeper understanding of the structure-property relationships.

3. Electronic Property Analysis:

- Objective: To investigate the electronic structure, reactivity, and intermolecular interaction potential.

- Methods:

- Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's chemical reactivity and kinetic stability.[11][12][13][14][15] A small HOMO-LUMO gap suggests high reactivity.[9][12]

- Molecular Electrostatic Potential (MEP) Mapping: The MEP illustrates the charge distribution around the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions.[16][17][18][19][20] This is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.

- Non-Linear Optical (NLO) Property Calculation: The first-order hyperpolarizability (β₀) can be calculated to assess the NLO response of the molecule. Materials with significant NLO properties have applications in optoelectronics.[21][22]

Diagram: Computational Workflow for this compound Analysis

Caption: A streamlined workflow for the computational analysis of this compound using DFT.

II. Structural and Spectroscopic Characterization

The optimized molecular structure of this compound provides the foundation for understanding its properties. Key structural parameters, such as bond lengths and angles, can be extracted from the output of the geometry optimization.

Table 1: Selected Calculated Structural Parameters of this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-C (ring) | ~1.39 |

| C-N (ring) | ~1.34 | |

| C-C≡N | ~1.44 | |

| C≡N | ~1.16 | |

| C-C(O)NH₂ | ~1.51 | |

| C=O | ~1.23 | |

| C-NH₂ | ~1.36 | |

| Bond Angle | C-C-C (ring) | ~118-121 |

| C-N-C (ring) | ~117 | |

| C-C-C≡N | ~178 | |

| C-C-C(O)NH₂ | ~120 | |

| O=C-NH₂ | ~122 |

Note: These are representative values and may vary slightly depending on the computational method used.

Vibrational Spectroscopy: A Fingerprint of Molecular Motion

Computational vibrational spectroscopy is a powerful tool for interpreting experimental FT-IR and FT-Raman spectra.[23][24][25] The calculated vibrational frequencies and their corresponding assignments provide a detailed picture of the molecular dynamics.

Table 2: Key Calculated Vibrational Frequencies and Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400-3500 | N-H stretch | Asymmetric and symmetric stretching of the amide group |

| ~3100-3200 | C-H stretch | Aromatic C-H stretching in the pyridine ring |

| ~2230 | C≡N stretch | Characteristic stretching of the cyano group |

| ~1680 | C=O stretch | Amide I band, primarily C=O stretching |

| ~1600 | N-H bend | Amide II band, N-H bending and C-N stretching |

| ~1400-1600 | C=C/C=N stretch | Ring stretching modes of the pyridine ring |

III. Electronic Properties and Chemical Reactivity

The electronic properties of this compound govern its reactivity and potential applications. HOMO-LUMO analysis and MEP mapping are indispensable tools for elucidating these characteristics.

Frontier Molecular Orbitals: The Epicenter of Reactivity

The distribution of the HOMO and LUMO provides a visual representation of the regions most susceptible to electrophilic and nucleophilic attack, respectively.

Diagram: HOMO and LUMO Distribution of this compound

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. research.monash.edu [research.monash.edu]

- 3. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. | Semantic Scholar [semanticscholar.org]

- 9. Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects [mdpi.com]

- 10. DFT calculations of core-electron binding energies of the peptide bond | UBC Chemistry [chem.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacophore-Based Virtual Screening, Quantum Mechanics Calculations, and Molecular Dynamics Simulation Approaches Identified Potential Natural Antiviral Drug Candidates against MERS-CoV S1-NTD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental charge density and electrostatic potential in nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. arxiv.org [arxiv.org]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 2-Cyanoisonicotinamide for Facile Macrocyclization of Peptides with N-Terminal Cysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Peptide Macrocyclization in Modern Drug Discovery

In the landscape of contemporary drug development, macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their constrained architecture often imparts enhanced metabolic stability, improved target affinity and selectivity, and better cell permeability compared to their linear counterparts.[2][3][4] However, the synthetic challenges associated with achieving efficient and biocompatible macrocyclization have historically limited their broader exploration.[1][5] A novel and powerful strategy that addresses these challenges is the use of 2-cyanoisonicotinamide (CINA) for the selective cyclization of peptides bearing an N-terminal cysteine.[1][6][7][8][9][10] This method stands out for its simplicity, efficiency, and compatibility with standard solid-phase peptide synthesis (SPPS), making it an invaluable tool for medicinal chemists and peptide scientists.[1][5]

This guide provides a comprehensive overview of the CINA-mediated macrocyclization technology, including the underlying chemical principles, detailed experimental protocols, and a discussion of its applications and advantages in the context of drug discovery.

The Underpinning Chemistry: A Biocompatible Click Reaction

The macrocyclization strategy leverages a selective and rapid reaction between the N-terminal cysteine of a peptide and a this compound moiety appended to an amino acid side chain within the same peptide sequence.[1][6][8] This reaction is considered a "biocompatible click reaction" due to its high efficiency and ability to proceed under mild, aqueous conditions at neutral pH, which preserves the integrity of the peptide.[5][6][8]

The key reactive partners are the 1,2-aminothiol group of the N-terminal cysteine and the electrophilic nitrile group of the 2-cyanopyridine ring. The reaction is highly specific for the N-terminal cysteine; internal cysteine residues do not participate in the cyclization, ensuring a single, well-defined product.[5][11] This orthogonality to other proteinogenic amino acids is a significant advantage of this method.[5][11]

The this compound functionality can be conveniently introduced into the peptide sequence during standard Fmoc-based SPPS.[1][5][7][9][10] This is typically achieved by coupling a commercially available amino acid derivative that has been modified with a CINA-containing linker to its side chain. This streamlined approach allows for the fully automated synthesis of the linear peptide precursor, simplifying the overall workflow.[1][5][7][9][10]

Visualizing the Mechanism and Workflow

To better illustrate the process, the following diagrams outline the chemical mechanism and the experimental workflow.

Caption: CINA-mediated peptide macrocyclization mechanism.

Caption: Experimental workflow for CINA-mediated macrocyclization.

Detailed Experimental Protocol

This protocol provides a general framework for the macrocyclization of a peptide with an N-terminal cysteine using a CINA-modified amino acid. Optimization of specific parameters may be required for different peptide sequences.

Part 1: Synthesis and Purification of the Linear Peptide Precursor

-

Solid-Phase Peptide Synthesis (SPPS):

-

Synthesize the desired linear peptide sequence on a suitable solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.

-

Incorporate the CINA-modified amino acid (e.g., Fmoc-L-Lys(CINA)-OH) at the desired position in the peptide chain using standard coupling reagents (e.g., HBTU/DIPEA). The N-terminus must be a cysteine residue.

-

-

Cleavage and Deprotection:

-

Following completion of the synthesis, cleave the peptide from the resin and remove all side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification of the Linear Peptide:

-

Dissolve the crude linear peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Purify the linear peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

-

Collect fractions containing the desired product and confirm the mass by LC-MS analysis.

-

Lyophilize the pure fractions to obtain the linear peptide as a white powder.

-

Part 2: Macrocyclization Reaction

-

Reaction Setup:

-

Prepare a stock solution of the purified linear peptide in a suitable solvent (e.g., DMSO or DMF).

-

Prepare the cyclization buffer: 100 mM sodium phosphate buffer, pH 7.4.

-

In a reaction vessel, add the cyclization buffer.

-

While stirring, add the linear peptide stock solution to the buffer to achieve a final peptide concentration of 0.1-1.0 mg/mL. The final concentration of the organic solvent from the peptide stock should be minimized (ideally <5%).

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at room temperature with gentle stirring.

-

Monitor the progress of the cyclization reaction by LC-MS. Take aliquots from the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) and analyze for the disappearance of the linear peptide starting material and the appearance of the cyclic peptide product. The reaction is typically complete within a few hours.

-

Part 3: Purification and Characterization of the Cyclic Peptide

-

Purification of the Cyclic Peptide:

-

Once the reaction is complete, acidify the reaction mixture with a small amount of TFA (to pH 2-3).

-

Purify the cyclic peptide by preparative RP-HPLC using the same conditions as for the linear peptide purification.

-

Collect fractions containing the pure cyclic product, confirm the mass by LC-MS, and lyophilize.

-

-

Characterization:

-

Confirm the identity and purity of the final cyclic peptide by high-resolution mass spectrometry (HRMS) and analytical RP-HPLC.

-

For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy can be employed.

-

Advantages and Applications in Drug Development

The this compound-mediated macrocyclization offers several key advantages that make it a highly attractive strategy in drug discovery:

-

High Efficiency and Rapid Kinetics: The reaction proceeds quickly to completion under mild conditions, often with high yields.[12]

-

Biocompatibility: The use of aqueous buffers at neutral pH makes this method compatible with sensitive functional groups and allows for potential in situ applications.[5]

-

Simplicity and Automation: The ability to incorporate the CINA moiety directly during automated SPPS streamlines the synthesis of the linear precursor.[1][5][7][9][10]

-

High Selectivity: The reaction is specific for the N-terminal cysteine, avoiding the formation of undesired side products.[5][11]

-

Versatility: This method is applicable to a wide range of peptide sequences and allows for the installation of different linker lengths to fine-tune the properties of the macrocycle.[1]

These advantages have led to the successful application of this technology in the development of potent and stable peptide-based inhibitors for various therapeutic targets, including viral proteases like the Zika virus NS2B-NS3 protease.[1][6][8][9][10] For example, a cyclic peptide inhibitor of the Zika virus protease generated using this method showed a 78-fold higher affinity than its linear counterpart.[1][8][9]

Scope and Limitations

While the this compound-based macrocyclization is a powerful tool, it is important to consider its scope and limitations. The primary requirement is the presence of an N-terminal cysteine residue in the peptide sequence. The efficiency of the cyclization can be influenced by the length and flexibility of the linker containing the CINA moiety, as well as the overall conformation of the linear peptide.[1] Therefore, some empirical optimization of the linker and peptide sequence may be necessary to achieve optimal cyclization for a given target.

Conclusion

The macrocyclization of peptides using this compound and an N-terminal cysteine represents a significant advancement in peptide chemistry. Its simplicity, efficiency, and biocompatibility provide researchers with a robust and accessible method for the generation of structurally diverse and therapeutically relevant cyclic peptides. By streamlining the synthesis and purification process, this technology accelerates the discovery and development of next-generation peptide-based drugs.

References

- 1. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 8. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease. | Semantic Scholar [semanticscholar.org]

- 9. research.monash.edu [research.monash.edu]

- 10. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dr.ntu.edu.sg [dr.ntu.edu.sg]

Application of 2-Cyanoisonicotinamide in Biocompatible Click Chemistry: A Guide to Peptide Macrocyclization and Ligation

Introduction: A Novel Tool for Peptide Engineering

In the ever-evolving landscape of drug discovery and chemical biology, the ability to selectively and efficiently modify biomolecules is paramount. "Click chemistry," a concept introduced by Sharpless and Meldal, has revolutionized this field by providing a set of powerful, reliable, and biocompatible reactions.[1] Within this toolbox, a novel and highly efficient reaction has emerged: the conjugation of 2-cyanoisonicotinamide with N-terminal cysteine residues.[2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this innovative bioorthogonal reaction for peptide macrocyclization and ligation.

Unlike many traditional cyclization methods that can require harsh conditions or catalysts, the this compound-based approach offers a facile and robust strategy that proceeds under mild, aqueous conditions, making it exceptionally well-suited for sensitive biological molecules.[4] This method's key advantages include its high selectivity for N-terminal cysteine, rapid reaction kinetics, and the ability to be seamlessly integrated into automated solid-phase peptide synthesis (SPPS) workflows.[5][6] These features make it a powerful tool for generating constrained peptides, which often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties compared to their linear counterparts.[6]

This guide will provide a detailed exploration of the underlying chemical principles, step-by-step protocols for the synthesis of peptide precursors and their subsequent cyclization, and a discussion of the key advantages of this methodology.

Chemical Principles: The Thiazolidine Connection

The core of this biocompatible click reaction is the chemoselective condensation between the 1,2-aminothiol of an N-terminal cysteine residue and the electrophilic nitrile of a 2-cyanopyridine derivative, such as this compound.[7][8] The reaction proceeds through a two-step mechanism to form a stable thiazolidine linkage.

First, the thiol group of the cysteine performs a nucleophilic attack on the carbon of the nitrile group. This is followed by an intramolecular cyclization where the N-terminal amine attacks the intermediate, leading to the formation of the thiazolidine ring and the elimination of ammonia.[8] The presence of an electron-withdrawing group on the pyridine ring, such as the amide in this compound, enhances the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[7]

References

- 1. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound Conjugation: A Facile Approach to Generate Potent Peptide Inhibitors of the Zika Virus Protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Catalyst-free thiazolidine formation chemistry enables the facile construction of peptide/protein–cell conjugates (PCCs) at physiological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 7. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]

- 8. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Facile, Automated Approach to Synthesizing Macrocyclic Peptide Protease Inhibitors Using 2-Cyanoisonicotinamide

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: The development of potent and specific protease inhibitors is a cornerstone of modern drug discovery. Macrocyclic peptides, in particular, offer a compelling combination of the target affinity of biologics and the pharmacokinetic properties of small molecules. However, their synthesis can present significant challenges, often requiring complex, multi-step procedures that hinder rapid screening and optimization. This application note details a robust and streamlined methodology for the synthesis of macrocyclic peptide inhibitors leveraging the unique reactivity of 2-cyanoisonicotinamide. We describe a biocompatible "click" reaction between an N-terminal cysteine residue and a peptide-linked this compound that proceeds spontaneously under mild, aqueous conditions.[1][2] This strategy is fully compatible with standard automated solid-phase peptide synthesis (SPPS), utilizing commercially available precursors to afford high-affinity inhibitors for targets such as the Zika virus protease.[3][4][5] We provide a detailed, step-by-step protocol, mechanistic insights, and expert commentary to enable researchers to rapidly generate libraries of macrocyclic peptide inhibitors for a range of therapeutic targets.

Part 1: The Chemistry of Inhibition & Macrocyclization

The efficacy of this synthetic strategy is rooted in the well-established chemistry of nitrile-based "warheads" for covalent inhibition, coupled with a novel and efficient intramolecular cyclization.[6][7]

The Nitrile Warhead: A Reversible Covalent Inhibitor

Many highly effective protease inhibitors employ a nitrile group as an electrophilic warhead to target nucleophilic residues in the enzyme's active site.[8][9] For cysteine proteases, the mechanism involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a catalytic cysteine residue on the electrophilic carbon of the nitrile.[10] This attack forms a reversible covalent thioimidate adduct, which effectively mimics the tetrahedral transition state of peptide bond hydrolysis and blocks the enzyme's catalytic activity.[11] This reversible covalent interaction leads to potent inhibition while potentially mitigating the risks of permanent, off-target modifications associated with irreversible inhibitors.[7]

Figure 1: General mechanism of cysteine protease inhibition by a nitrile warhead.

This compound: The Key to Facile Macrocyclization

The core innovation of this protocol is the use of this compound as a bifunctional linker that facilitates a spontaneous, intramolecular cyclization reaction. This process has been described as a new biocompatible click reaction.[1][3] When a peptide is synthesized with an N-terminal cysteine and the this compound moiety is attached elsewhere in the sequence (e.g., via a lysine side chain), a rapid cyclization occurs upon deprotection in aqueous buffer at neutral pH.[2][12] The 1,2-aminothiol of the N-terminal cysteine attacks the cyanopyridine group, forming a stable thiazoline heterocycle and thus yielding the final macrocyclic product.[2] This intramolecular reaction is highly efficient and specific, avoiding the need for external catalysts or complex purification steps.

Figure 2: Reaction scheme for this compound-mediated macrocyclization.

Part 2: Synthesis Strategy & Protocol

This protocol is designed for full amenability to automated solid-phase peptide synthesis (SPPS), making it ideal for generating libraries of potential inhibitors for structure-activity relationship (SAR) studies.[4]

Overall Experimental Workflow

The synthesis is a four-stage process that begins with the automated synthesis of a linear peptide on a solid support, followed by on-resin modification, cleavage, and spontaneous cyclization in solution.

Figure 3: High-level experimental workflow for inhibitor synthesis.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Supplier Notes |

| Rink Amide MBHA Resin | — | — | 100-200 mesh, ~0.5 mmol/g loading |

| Fmoc-Protected Amino Acids | Varies | Varies | Standard side-chain protection (e.g., Boc, Pbf, Trt) |

| Fmoc-L-Lys(ivDde)-OH | C₃₉H₄₅N₃O₆ | 651.8 | For orthogonal side-chain deprotection |

| 2-Cyanoisonicotinic acid (CINA) | C₇H₄N₂O₂ | 148.12 | Commercially available |

| HCTU | C₁₁H₁₆ClF₆N₅O₂P | 413.69 | Coupling agent |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |

| Piperidine | C₅H₁₁N | 85.15 | For Fmoc deprotection |

| Hydrazine monohydrate | H₆N₂O | 50.06 | For ivDde deprotection |

| Trifluoroacetic acid (TFA) | C₂HF₃O₂ | 114.02 | For cleavage |

| Triisopropylsilane (TIPS) | C₉H₂₂Si | 158.36 | Scavenger |

| 1,2-Ethanedithiol (EDT) | C₂H₆S₂ | 94.2 | Scavenger |

| TCEP hydrochloride | C₉H₁₆ClO₃P | 250.65 | Reducing agent for cyclization |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Peptide synthesis grade |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Peptide synthesis grade |

Detailed Synthesis Protocol